molecular formula C22H21BrN2O4S B3566914 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-bromophenyl)acetamide

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-bromophenyl)acetamide

Cat. No.: B3566914
M. Wt: 489.4 g/mol
InChI Key: OXUZABFPTIFFMI-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-bromophenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group, an ethoxyaniline moiety, and a bromophenyl acetamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-bromophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-ethoxyaniline. This intermediate is then reacted with 2-bromoacetyl chloride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-bromophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-bromophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl acetamide moiety may also play a role in binding to target proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds to 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-bromophenyl)acetamide include:

    N-(benzenesulfonyl)acetamide: This compound lacks the ethoxyaniline and bromophenyl groups, making it less complex and potentially less active in certain applications.

    2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-bromophenyl)acetamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-2-29-18-14-12-17(13-15-18)25(30(27,28)19-8-4-3-5-9-19)16-22(26)24-21-11-7-6-10-20(21)23/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUZABFPTIFFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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